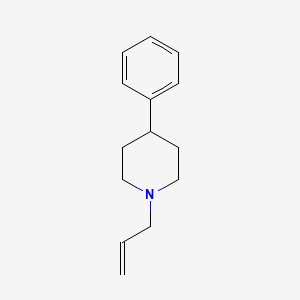
4-Phenyl-1-prop-2-enylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1-prop-2-enylpiperidine is a chemical compound that features a benzene ring bound to a piperidine ring. This compound is part of the phenylpiperidine class, which is known for its diverse pharmacological effects, including morphine-like activity and other central nervous system effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-prop-2-enylpiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a nickel catalyst coordinated on a diene, which is then incorporated into the double bond closer to the aromatic substituent . This reaction provides a regioselective mild method for the preparation of six-membered N-heterocycles with an aromatic substituent and an off-cycle double bond.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactions and microwave-assisted synthesis are some of the advanced techniques employed to enhance production efficiency .
化学反応の分析
Types of Reactions
4-Phenyl-1-prop-2-enylpiperidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include iodine(III) for oxidation, hydrogen gas for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and catalysts to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may yield hydrogenated derivatives. Substitution reactions can produce a wide range of substituted piperidine derivatives .
科学的研究の応用
4-Phenyl-1-prop-2-enylpiperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: It serves as a precursor for the synthesis of various pharmaceutical compounds, including opioid analgesics and other therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 4-Phenyl-1-prop-2-enylpiperidine involves its interaction with specific molecular targets and pathways in the body. It is known to modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These actions contribute to its effects on the central nervous system and its potential therapeutic applications.
類似化合物との比較
4-Phenyl-1-prop-2-enylpiperidine can be compared with other similar compounds in the phenylpiperidine class, such as:
Pethidine (Meperidine): An opioid analgesic with similar structural features but different pharmacological properties.
Ketobemidone: An opioid and NMDA antagonist with a different substitution pattern on the piperidine ring.
Alvimopan: A peripherally acting opioid antagonist used to treat postoperative ileus.
Loperamide: An opioid receptor agonist used to treat diarrhea.
Diphenoxylate: An opioid used to treat diarrhea, often combined with atropine
These compounds share structural similarities with this compound but differ in their specific pharmacological effects and therapeutic applications.
特性
CAS番号 |
31414-54-7 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC名 |
4-phenyl-1-prop-2-enylpiperidine |
InChI |
InChI=1S/C14H19N/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13/h2-7,14H,1,8-12H2 |
InChIキー |
OUFMCICDHOAJBL-UHFFFAOYSA-N |
正規SMILES |
C=CCN1CCC(CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
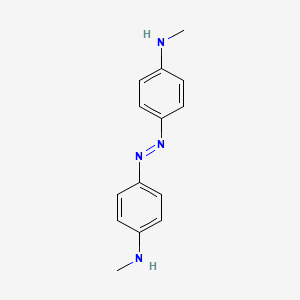
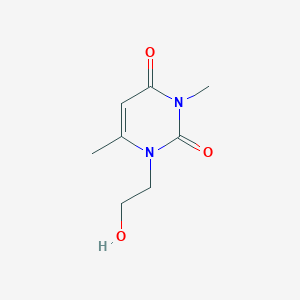

![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
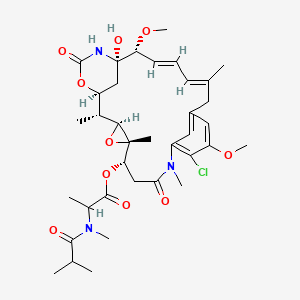
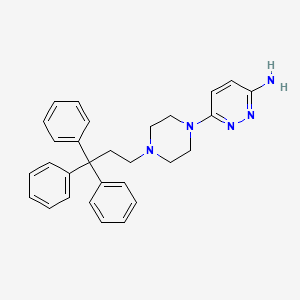
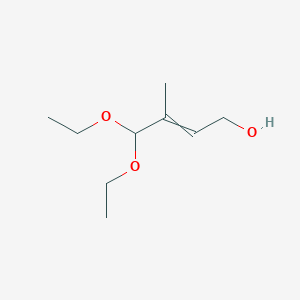
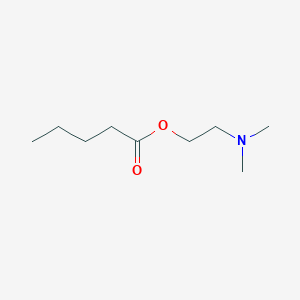
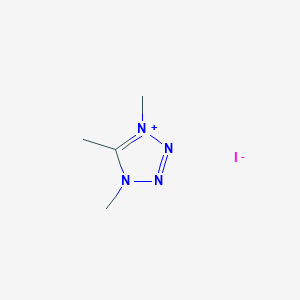
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
